Fmoc-n-me-arg(mtr)-oh

Description

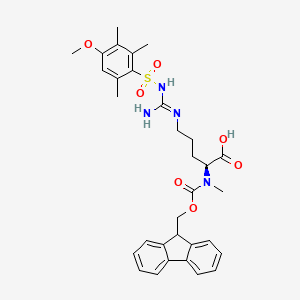

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H38N4O7S/c1-19-17-28(42-5)20(2)21(3)29(19)44(40,41)35-31(33)34-16-10-15-27(30(37)38)36(4)32(39)43-18-26-24-13-8-6-11-22(24)23-12-7-9-14-25(23)26/h6-9,11-14,17,26-27H,10,15-16,18H2,1-5H3,(H,37,38)(H3,33,34,35)/t27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNVHMIGZISCVKC-MHZLTWQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H38N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

622.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc N Methylarginine Mtr Oh

Strategies for N-Methylation of Arginine Precursors

The introduction of a methyl group onto the alpha-amino nitrogen of arginine is a key modification that can significantly alter the biological and physical properties of a peptide. researchgate.netnih.gov Several methods have been developed for the N-methylation of amino acids, with some being particularly applicable to arginine.

One common approach involves the formation of a 5-oxazolidinone (B12669149) intermediate from an Fmoc-protected amino acid. nih.govacs.orgresearchgate.net This method, while effective for many amino acids, requires careful optimization for arginine due to its reactive side chain. nih.govacs.org The general strategy involves reacting the Fmoc-amino acid with paraformaldehyde in the presence of an acid catalyst to form the oxazolidinone ring. researchgate.netscispace.com Subsequent reductive cleavage of this ring with a reducing agent like triethylsilane in the presence of a Lewis acid yields the N-methylated amino acid. researchgate.net

Another strategy for N-methylation is the on-resin method developed by Miller and Scanlan. nih.govnih.gov This involves the protection of the α-amino group with a 2-nitrobenzenesulfonyl (o-NBS) group, which makes the remaining amine hydrogen acidic enough for methylation with an agent like methyl triflate. nih.govnih.gov The o-NBS group is then removed to allow for the subsequent coupling of the next amino acid. nih.gov While this method is performed on the solid support, the synthesis of Fmoc-N-Me-Arg(Mtr)-OH as a discrete building block offers advantages in terms of purification and characterization before its incorporation into a peptide chain.

A direct N-methylation of the amino acid derivative using a methylating agent like methyl iodide in the presence of a base such as sodium hydride is also a viable route. cdnsciencepub.com However, this approach requires that all other reactive functionalities, particularly the guanidino group, are adequately protected to prevent side reactions.

Regioselective Installation of the Mtr Protecting Group on the Guanidino Moiety

The guanidino side chain of arginine is highly basic and nucleophilic, necessitating protection during peptide synthesis to prevent unwanted side reactions such as acylation or deguanidination. issuu.comug.edu.pl The 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group is a commonly used protecting group for this purpose. ug.edu.plsmolecule.com

The Mtr group is typically introduced by reacting arginine with 4-methoxy-2,3,6-trimethylbenzenesulfonyl chloride (Mtr-Cl) under basic conditions. This reaction is usually carried out in a solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) with a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA). The reaction temperature is often kept low (e.g., 0–5°C) to minimize potential side reactions. The Mtr group is favored for its stability under the basic conditions used for Fmoc group removal, yet it can be cleaved under moderately strong acidic conditions, such as with trifluoroacetic acid (TFA), at the end of the synthesis. smolecule.compeptide.com The relative stability of the Mtr group compared to other sulfonyl-based protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) is a key consideration in synthetic design. peptide.commdpi.com

| Protecting Group | Relative Deprotection Rate | Cleavage Conditions |

| Pbf | Fastest | Mild TFA |

| Pmc | Intermediate | TFA |

| Mtr | Slower | TFA with scavengers, longer reaction times |

This table provides a qualitative comparison of the deprotection rates for common arginine side-chain protecting groups. peptide.com

Orthogonal Protection of the N-alpha Amino Group with Fmoc

The use of the 9-fluorenylmethyloxycarbonyl (Fmoc) group for the protection of the N-alpha amino group is a cornerstone of modern solid-phase peptide synthesis (SPPS). peptide.comaltabioscience.com The key advantage of the Fmoc group is its lability to basic conditions (e.g., piperidine (B6355638) in DMF), while being stable to the acidic conditions used to cleave many side-chain protecting groups, including Mtr. peptide.comiris-biotech.de This "orthogonal" protection strategy allows for the selective deprotection of the N-alpha amino group at each step of peptide elongation without affecting the side-chain protection. peptide.compeptide.com

The introduction of the Fmoc group onto the N-methylated arginine derivative is typically achieved by reacting it with Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride in the presence of a base. nih.gov This reaction must be performed after the N-methylation and guanidino protection steps to ensure the correct final product. The resulting this compound is a stable, crystalline solid that can be easily handled and used in automated peptide synthesizers. researchgate.net

Purification and Analytical Assessment of Synthetic Intermediates and the Final Compound

Each step in the synthesis of this compound requires careful purification and analytical validation to ensure the integrity of the final product.

Purification: Intermediates and the final compound are often purified using techniques such as flash column chromatography on silica (B1680970) gel. scispace.com The choice of solvent system for chromatography is crucial for achieving good separation. For the final product, which is an acid, purification can also involve extraction into an aqueous basic solution, washing with an organic solvent to remove non-acidic impurities, followed by acidification and extraction into an organic solvent. scispace.com Precipitation from a suitable solvent system, sometimes with co-evaporation with a solvent like toluene (B28343) to aid in obtaining a solid, is also employed.

Analytical Assessment: A combination of analytical techniques is used to confirm the identity and purity of the synthetic products.

Application of Fmoc N Methylarginine Mtr Oh in Peptide Assembly

Integration into Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the most common method for assembling peptide chains. The use of Fmoc-N-Me-Arg(Mtr)-OH in SPPS requires careful optimization of coupling conditions to ensure efficient peptide bond formation.

Coupling Chemistry Optimization for Sterically Hindered N-Methylated Residues

The primary challenge in incorporating N-methylated residues like this compound is the reduced nucleophilicity and increased steric bulk of the secondary amine. cem.com This hindrance makes standard coupling methods less effective, often leading to incomplete reactions and low yields. researchgate.net To address this, several strategies have been developed:

High-Potency Coupling Reagents: The use of highly reactive coupling reagents is crucial. Uronium and phosphonium (B103445) salt-based reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), are often employed to activate the carboxylic acid of the incoming amino acid. ppke.hubachem.com These reagents, in combination with an additive like HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole), can significantly improve coupling efficiency. For particularly difficult couplings, amino acid fluoride (B91410) derivatives, generated in situ using reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate), have shown promise. bachem.com

Microwave-Assisted SPPS: The application of microwave energy has been shown to accelerate and improve the efficiency of coupling sterically hindered amino acids. cem.com Microwave-enhanced SPPS can drive difficult coupling reactions to completion in a shorter time frame compared to conventional methods. cem.com

Optimized Reaction Conditions: In addition to the choice of coupling reagent, other reaction parameters are critical. Double coupling, where the coupling step is repeated, is a common practice to ensure maximum incorporation of the hindered residue. The choice of base is also important; non-nucleophilic bases like DIPEA (N,N-Diisopropylethylamine) are typically used. bachem.com

A comparative study on the coupling of N-methylated, sterically hindered amino acids highlighted the necessity of these optimized conditions for successful synthesis. capes.gov.br

Mitigation of Side Reactions During Amino Acid Incorporation

Besides incomplete coupling, several side reactions can occur during the incorporation of this compound and subsequent peptide elongation.

Aspartimide Formation: When coupling an amino acid to an aspartate residue, the risk of aspartimide formation increases under the basic conditions used for Fmoc deprotection. This can lead to the formation of a mixture of D- and L-α- and β-peptides. iris-biotech.de Using bulky side-chain protecting groups on the aspartate can help minimize this side reaction. iris-biotech.de

Diketopiperazine Formation: At the dipeptide stage, especially with a C-terminal proline, the deprotected N-terminal amine can attack the ester linkage to the resin, leading to the formation of a diketopiperazine and cleavage of the peptide from the resin. iris-biotech.de Utilizing dipeptide building blocks can circumvent this issue. iris-biotech.de

Racemization: The activation of the carboxylic acid group during coupling can lead to racemization, particularly when strong bases are used. bachem.com The choice of coupling reagent and base, as well as reaction temperature and time, must be carefully controlled to minimize this side reaction.

Protecting Group-Related Side Reactions: The Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) group protecting the arginine side chain is more acid-stable than other protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl). While this provides stability during synthesis, it requires stronger acidic conditions for final cleavage. Incomplete removal of the Mtr group can be an issue, especially in peptides containing multiple Arg(Mtr) residues. peptide.com Conversely, premature partial deprotection of more acid-labile groups can lead to unwanted side reactions.

Utilization in Solution-Phase Peptide Synthesis (SoPPS) Approaches

While SPPS is dominant, solution-phase peptide synthesis (SoPPS) offers advantages for the large-scale synthesis of peptides and for segments that are difficult to assemble on a solid support. The principles of coupling chemistry optimization for sterically hindered residues also apply to SoPPS. google.com

In SoPPS, the purification of intermediates after each coupling step can be more challenging than the simple washing steps in SPPS. However, it allows for a greater variety of coupling methods and protecting group strategies. For instance, the use of water-soluble coupling reagents can facilitate product isolation.

Recent advancements have focused on developing Fmoc-based SoPPS methodologies that are compatible with complex molecules like DNA-encoded libraries. researchgate.netacs.org These methods require robust and substrate-tolerant coupling conditions to handle a wide range of amino acid monomers, including sterically hindered ones. researchgate.netacs.org

Comparative Analysis of Synthetic Strategies for N-Methylarginine-Containing Peptides

The choice between SPPS and SoPPS for synthesizing N-methylarginine-containing peptides depends on the specific target peptide and the scale of the synthesis.

| Strategy | Advantages | Disadvantages | Key Considerations |

| Solid-Phase Peptide Synthesis (SPPS) | - Ease of purification (washing steps) - Amenable to automation - High throughput for library synthesis | - Potential for aggregation of growing peptide chain - Difficulty in monitoring reaction completion - Harsh final cleavage conditions can lead to side reactions | - Choice of resin and linker - Optimization of coupling reagents and conditions - Use of microwave assistance for difficult couplings cem.com |

| Solution-Phase Peptide Synthesis (SoPPS) | - Scalability for large-scale synthesis - Greater flexibility in reaction conditions and protecting groups - Easier to monitor reaction progress and purify intermediates | - More labor-intensive purification steps - Potential for solubility issues with growing peptide chain - Not as easily automated as SPPS | - Selection of appropriate protecting group strategy - Development of efficient purification protocols - Compatibility with subsequent ligation strategies for larger proteins |

Table 1: Comparison of SPPS and SoPPS for N-Methylarginine-Containing Peptides

The direct use of this compound in SPPS is a common approach, but it can sometimes lead to complex product mixtures. google.com An alternative on-resin methylation strategy has been proposed, which in some cases resulted in a purer crude product and a higher isolated yield compared to the direct incorporation of this compound. google.com

Ultimately, the optimal synthetic strategy is determined by a careful evaluation of the target peptide's sequence, length, and the presence of other sensitive residues.

Deprotection Chemistry and Post Synthetic Processing of Peptides Incorporating Fmoc N Methylarginine Mtr Oh

Cleavage of the Fmoc Protecting Group: Kinetics, Reagent Selection, and By-product Management

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for the α-amino group of amino acids in solid-phase peptide synthesis (SPPS). Its removal is a critical step that must be efficient and clean to ensure the successful elongation of the peptide chain.

Kinetics and Reagent Selection:

The cleavage of the Fmoc group proceeds via a base-induced β-elimination mechanism. chempep.com The most common reagent for this purpose is a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). iris-biotech.deactivotec.com A 20% piperidine in DMF solution is frequently used and typically results in a rapid deprotection, with the half-life of the Fmoc group being approximately 6 seconds. wikipedia.org The reaction kinetics are influenced by the concentration of the base. For instance, studies have shown that using 5% or 20% piperidine leads to complete Fmoc removal in under three minutes, while lower concentrations like 1% or 2% result in significantly slower deprotection. scielo.org.mxresearchgate.net

Alternative bases to piperidine have been explored to address certain drawbacks, such as the formation of aspartimide by-products. iris-biotech.de These alternatives include piperazine (B1678402) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). iris-biotech.deresearchgate.net DBU is a non-nucleophilic base that can remove the Fmoc group much faster than piperidine. peptide.com However, since DBU does not react with the dibenzofulvene by-product, a scavenger like piperidine is often added. peptide.com 4-methylpiperidine (B120128) has also been shown to be an efficient alternative to piperidine for Fmoc removal. iris-biotech.descielo.org.mx

| Reagent | Concentration | Solvent | Deprotection Time (for >99% completion) | Reference(s) |

| Piperidine | 20% | DMF | < 2 minutes | wikipedia.org |

| Piperidine | 5% | DMF | ~ 3 minutes | scielo.org.mxresearchgate.net |

| Piperazine (with DBU and formic acid) | 5% (piperazine) | DMF | Not specified | wikipedia.org |

| 4-Methylpiperidine | Not specified | Not specified | Comparable to piperidine | iris-biotech.descielo.org.mx |

| DBU (with piperidine scavenger) | Not specified | Not specified | Faster than piperidine | peptide.com |

By-product Management:

The cleavage of the Fmoc group generates dibenzofulvene (DBF) as a major by-product. rsc.orgtotal-synthesis.com DBF is an electrophile that can react with the newly liberated primary amine of the peptide chain, leading to the formation of unwanted adducts. total-synthesis.comnih.gov Secondary amines like piperidine are particularly effective for Fmoc deprotection because they not only act as the base for cleavage but also trap the DBF by-product, forming a stable adduct that can be easily washed away from the solid support. activotec.comwikipedia.orgtotal-synthesis.com The formation of this DBF-piperidine adduct can be monitored by UV spectroscopy, providing a convenient method to track the progress of the deprotection reaction. activotec.comwikipedia.org When using non-nucleophilic bases like DBU, it is crucial to include a scavenger to prevent side reactions involving DBF. peptide.com

Removal of the Mtr Protecting Group from Arginine

The 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group is an acid-labile protecting group used for the guanidinium (B1211019) function of arginine. peptide.comnih.gov Its removal is a key step in the final deprotection of the synthesized peptide.

The Mtr group is cleaved under strong acidic conditions, typically using trifluoroacetic acid (TFA). peptide.compeptide.com The cleavage is generally performed after the peptide has been cleaved from the solid-phase resin. peptide.com A common cleavage cocktail consists of TFA in the presence of scavengers to prevent side reactions. peptide.compeptide.com For example, a solution of 5% (w/w) phenol (B47542) in TFA can be used. peptide.compeptide.com The deprotection process can be monitored by high-performance liquid chromatography (HPLC). peptide.compeptide.com The Mtr group is less acid-labile than other sulfonyl-based protecting groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl). peptide.comchempep.com Consequently, complete removal of the Mtr group can require extended reaction times, sometimes up to several hours. thermofisher.comsigmaaldrich.com

During the acidic cleavage of the Mtr group, reactive cationic species are generated. sigmaaldrich.com These can lead to undesired modifications of sensitive amino acid residues within the peptide sequence, particularly tryptophan. sigmaaldrich.comresearchgate.net The indole (B1671886) side chain of tryptophan is susceptible to alkylation and sulfonation by the by-products of Mtr cleavage. sigmaaldrich.comacs.org

To mitigate these side reactions, scavengers are added to the cleavage cocktail. sigmaaldrich.com Common scavengers include:

Thioanisole: Accelerates the removal of the Mtr group. sigmaaldrich.com

1,2-Ethanedithiol (EDT): An effective scavenger for t-butyl cations and helps prevent the acid-catalyzed oxidation of tryptophan. sigmaaldrich.comresearchgate.net

Phenol: Offers protection to tyrosine and tryptophan residues. sigmaaldrich.comsigmaaldrich.com

Trialkylsilanes (e.g., Triisopropylsilane - TIS): Effective quenchers of highly stabilized cations. sigmaaldrich.comsigmaaldrich.com

Water: Can act as a scavenger for tert-butyl cations. wpmucdn.com

The use of Fmoc-Trp(Boc)-OH during synthesis is strongly recommended for peptides containing both arginine(Mtr) and tryptophan, as the Boc group on the tryptophan indole nitrogen effectively prevents sulfonation side reactions. sigmaaldrich.comsigmaaldrich.com

| Scavenger | Function | Reference(s) |

| Thioanisole | Accelerates Mtr removal | sigmaaldrich.com |

| 1,2-Ethanedithiol (EDT) | Scavenges t-butyl cations, protects tryptophan | sigmaaldrich.comresearchgate.net |

| Phenol | Protects tyrosine and tryptophan | sigmaaldrich.comsigmaaldrich.com |

| Triisopropylsilane (TIS) | Quenches stabilized cations | sigmaaldrich.comsigmaaldrich.com |

| Water | Scavenges tert-butyl cations | wpmucdn.com |

A significant challenge in using Fmoc-Arg(Mtr)-OH is achieving complete deprotection, especially in peptides containing multiple Arg(Mtr) residues. peptide.comthermofisher.com The Mtr group's relative stability to acid means that prolonged cleavage times, sometimes up to 12 hours or more, are necessary for its complete removal when multiple residues are present. thermofisher.comsigmaaldrich.com

This extended exposure to strong acid can lead to the degradation of the peptide product and an increase in side reactions, even in the presence of scavengers. sigmaaldrich.com Incomplete deprotection results in a heterogeneous mixture of the desired peptide and partially protected species, which can be difficult to separate and purify. thermofisher.com Therefore, for peptides containing multiple arginine residues, alternative protecting groups with higher acid lability, such as Pbf or Pmc, are often preferred. peptide.comthermofisher.com If Mtr must be used in such cases, it is crucial to carefully monitor the deprotection progress by HPLC and potentially repeat the cleavage step with fresh reagents to ensure complete removal. sigmaaldrich.comsigmaaldrich.com

Role of Scavengers in Preventing Side Reactions (e.g., Tryptophan Modification)

Orthogonality of Protecting Groups within Fmoc-N-Methylarginine(Mtr)-OH and Peptide Constructs

The concept of orthogonality in protecting group strategy is fundamental to successful multi-step peptide synthesis. fiveable.mebiosynth.com An orthogonal set of protecting groups allows for the selective removal of one type of protecting group in the presence of others, without affecting them. fiveable.mebiosynth.com

In the context of Fmoc-N-methylarginine(Mtr)-OH, the Fmoc and Mtr groups form an orthogonal pair. nih.gov

The Fmoc group is base-labile and is removed under basic conditions (e.g., with piperidine) during the iterative elongation of the peptide chain. chempep.comacs.org

The Mtr group is acid-labile and is stable to the basic conditions used for Fmoc removal. peptide.com It is cleaved during the final deprotection step using a strong acid like TFA. peptide.compeptide.com

This orthogonality ensures that the Mtr group on the arginine side chain remains intact throughout the synthesis while the Fmoc group is repeatedly cleaved from the N-terminus for the addition of the next amino acid. nih.gov This principle extends to other protecting groups used for the side chains of other amino acids in the peptide, such as the tert-butyl (tBu) group for aspartic acid, glutamic acid, serine, threonine, and tyrosine, which are also acid-labile and removed concurrently with the Mtr group during the final TFA cleavage. biosynth.com The successful synthesis of complex peptides relies on the careful selection of a compatible and orthogonal set of protecting groups for all functional groups present in the molecule. fiveable.me

Influence of N Methylated Arginine Residues on Peptide Conformational and Structural Dynamics Theoretical Aspects

Impact on Peptide Backbone Conformation and Hydrogen Bonding Networks

The substitution of a hydrogen atom with a methyl group on the backbone amide nitrogen fundamentally alters the local and global conformation of a peptide. A primary consequence of N-methylation is the elimination of the amide proton's ability to act as a hydrogen bond donor. researchgate.net This disruption of the hydrogen-bonding network can lead to significant changes in the peptide's three-dimensional structure. researchgate.netresearchgate.net

Modulation of Secondary Structure Adoption (e.g., Helicity)

The presence of an N-methylated arginine residue can significantly influence the propensity of a peptide to adopt specific secondary structures. The steric hindrance introduced by the methyl group can disfavor the dihedral angles required for stable α-helical or β-sheet formation. researchgate.net For instance, N-methylation can lead to a reduction in the α-helical content of a peptide. bohrium.com

Theoretical Implications for Peptide Stability and Proteolytic Resistance

A significant theoretical advantage of incorporating N-methylated arginine is the enhancement of peptide stability, particularly against enzymatic degradation. frontiersin.orgresearchgate.net The methyl group on the amide backbone can sterically hinder the approach of proteases, which recognize and cleave specific peptide bond sequences. researchgate.netresearchgate.net This steric shield effectively protects the peptide from proteolysis, thereby increasing its in vivo half-life. researchgate.netresearchgate.net

Computational and Spectroscopic Approaches for Conformational Analysis (e.g., CD, NMR, in silico studies of peptides)

A variety of computational and spectroscopic techniques are employed to elucidate the conformational effects of N-methylated arginine residues in peptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy offers detailed atomic-level information about peptide conformation and dynamics. nih.gov Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine through-space proximities between protons, revealing the three-dimensional structure of the peptide. nih.gov Amide proton temperature coefficients, measured by NMR, can identify solvent-exposed amides, which can be targeted for N-methylation to enhance membrane permeability.

Analytical Characterization of Peptides Synthesized with Fmoc N Methylarginine Mtr Oh

Chromatographic Techniques for Purity and Sequence Integrity Assessment (e.g., HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable tools for assessing the purity of peptides synthesized using Fmoc-N-Me-Arg(Mtr)-OH. mdpi.comnih.gov These techniques separate the target peptide from impurities, such as deletion sequences, incompletely deprotected peptides, or by-products from the synthesis. nih.govcuni.cz

Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide analysis. Separation is based on the hydrophobicity of the molecules. Several studies have shown that the introduction of N-methylated amino acids can affect the peptide's secondary structure, which may lead to a decrease in retention time on RP-HPLC columns compared to their non-methylated counterparts. mdpi.com

The purity of the crude peptide product is typically determined by integrating the area under the peak corresponding to the full-length peptide and expressing it as a percentage of the total peak area on the chromatogram. acs.org For instance, a linear gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA) is a widely used mobile phase system for eluting peptides from a C18 or C4 analytical column. mdpi.comacs.org The absorbance is commonly monitored at 214 nm or 220 nm, which corresponds to the peptide backbone absorption. mdpi.comnih.gov

UPLC, with its smaller particle size columns, offers higher resolution and faster analysis times compared to traditional HPLC, making it particularly useful for analyzing complex peptide mixtures and achieving baseline separation of closely related species. cuni.czucla.edu

Table 1: Example HPLC Conditions for N-Methylated Peptide Analysis

| Parameter | Condition | Reference |

| Column | C18, 5 µm, 4.6 mm × 150 mm | mdpi.com |

| Mobile Phase A | 0.1% TFA in H₂O | nih.govacs.org |

| Mobile Phase B | 0.1% TFA in 80% Acetonitrile | nih.govacs.org |

| Gradient | 10–90% B over 20 min | nih.govacs.org |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | 214 nm | nih.gov |

| Temperature | 30 °C | nih.gov |

Mass Spectrometry for Molecular Mass and Sequence Verification

Mass spectrometry (MS) is a cornerstone technique for the characterization of peptides containing this compound. It provides a precise measurement of the peptide's molecular mass, confirming the successful incorporation of the N-methylated arginine residue and the removal of all protecting groups. fmp-berlin.infonih.gov Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the most common ionization techniques used for peptide analysis. nih.govacs.org

Tandem mass spectrometry (MS/MS) is further employed to verify the amino acid sequence. acs.orguzh.ch In an MS/MS experiment, the parent ion corresponding to the peptide is isolated and fragmented. The resulting fragment ions (typically b- and y-ions) are then analyzed to reconstruct the peptide sequence. researchgate.net

The fragmentation patterns of N-methylated arginine residues can be complex. acs.orgresearchgate.net Collision-induced dissociation (CID) is a common fragmentation method, but for peptides rich in arginine, electron-transfer dissociation (ETD) can be advantageous as it often provides more confident site localization of the modification. biorxiv.orgbiorxiv.org The fragmentation of the arginine side chain itself can also yield diagnostic ions. ucla.eduacs.org However, some previously reported diagnostic ions for specific methylation states have been shown to be unreliable, necessitating careful interpretation of the spectra. ucla.edu

Table 2: Common Mass Spectrometry Techniques for Peptide Analysis

| Technique | Application | Key Information Provided | Reference |

| MALDI-TOF MS | Molecular mass determination of purified peptide. | Confirms product identity and purity. | nih.govnih.gov |

| ESI-MS | Molecular mass determination, often coupled with HPLC/UPLC. | Provides molecular weight of eluting species. | ucla.eduacs.org |

| ESI-MS/MS (CID) | Sequence verification. | Generates b- and y-type fragment ions for sequence confirmation. | ucla.eduacs.org |

| ESI-MS/MS (ETD) | Sequence verification, especially for highly charged peptides. | Optimal for localizing modifications on arginine-rich peptides. | biorxiv.orgbiorxiv.org |

Advanced Spectroscopic Methods for Structural Elucidation (e.g., NMR of peptides)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural elucidation of peptides in solution. rsc.org While HPLC and MS confirm purity and primary structure, NMR provides insights into the three-dimensional conformation of the peptide, which is crucial for its biological activity. pnas.orgunimi.it

For peptides containing N-methylated arginine, NMR can reveal the conformational effects of this modification. nih.govpnas.org N-methylation can restrict the peptide's conformational flexibility and influence its secondary structure. nih.gov

A suite of 1D and 2D NMR experiments is typically required for a full structural analysis. rsc.orgpasteur.fr

TOCSY (Total Correlation Spectroscopy) is used to identify the spin systems of individual amino acid residues. rsc.orgunimi.it

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) provide information about through-space proximities between protons, which is used to determine the peptide's folding and tertiary structure. rsc.orgpnas.org

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons or nitrogens, aiding in resonance assignment. rsc.orgrsc.org

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is useful for sequencing and confirming residue connectivity. rsc.orgnih.gov

The chemical shifts of amide protons and their temperature coefficients can also provide information about their involvement in intramolecular hydrogen bonds, a key element of stable secondary structures. pnas.orgpasteur.fr The analysis of NMR data, often aided by computational modeling, allows for the determination of the solution structure of the peptide. rsc.orgacs.org

Advanced Applications and Emerging Research Directions in N Methylated Peptide Chemistry

Design and Synthesis of Constrained and Macrocyclic Peptides Utilizing N-Methylarginine

The introduction of N-methylarginine into peptide sequences is a powerful strategy for creating conformationally constrained and macrocyclic structures. ucd.ie This constraint is desirable as it can lock the peptide into a bioactive conformation, thereby increasing its affinity and selectivity for a biological target. ucd.ie

Key Research Findings:

Conformational Rigidity: N-methylation restricts the rotation around the peptide backbone, reducing the number of accessible conformations. chemrxiv.orgacs.org This pre-organization can lower the entropic penalty of binding to a receptor, leading to enhanced biological activity. core.ac.uk

Macrocyclization: N-methylated residues can be strategically placed to facilitate the synthesis of macrocyclic peptides. nih.govspringernature.com These cyclic structures often exhibit improved metabolic stability and bioavailability compared to their linear counterparts. nih.govspringernature.com The reduced flexibility of N-methylated chains can favor ring-closing reactions.

Modulation of Bioactivity: The incorporation of N-methylarginine has been shown to modulate the bioactivity of peptides. For instance, N-methylation of Arg-Gly-Asp (RGD) peptides has led to analogs with improved selectivity for specific integrin receptors. pnas.org

| Feature | Impact of N-Methylarginine Incorporation |

| Conformation | Induces rigidity, favors specific secondary structures. |

| Cyclization | Can facilitate the formation of macrocyclic structures. |

| Bioactivity | Can enhance receptor affinity and selectivity. |

Strategies for Enhancing Peptide Membrane Permeability and Bioavailability through N-Methylation (Conceptual Framework)

A significant hurdle in the development of peptide-based therapeutics is their poor membrane permeability and low oral bioavailability. pnas.org N-methylation offers a promising strategy to overcome these limitations. pnas.orgresearchgate.net

Conceptual Strategies:

Reduction of Hydrogen Bond Donors: The replacement of an amide N-H group with an N-CH3 group eliminates a hydrogen bond donor. nih.gov This "masking" of polar groups reduces the desolvation penalty required for the peptide to partition from an aqueous environment into the hydrophobic lipid bilayer of the cell membrane. nih.govnih.gov

"Chameleon" Effect: N-methylation can promote the formation of intramolecular hydrogen bonds, effectively shielding the polar backbone from the solvent. This allows the peptide to adopt a more lipophilic conformation in a nonpolar environment (like a cell membrane) and a more hydrophilic conformation in an aqueous environment, a phenomenon sometimes referred to as the "chameleon" effect. pnas.org

| Modification | Conceptual Effect on Permeability |

| N-Methylation | Reduces the number of hydrogen bond donors, decreasing the energy barrier for membrane crossing. nih.gov |

| Intramolecular H-Bonding | Shields polar groups, allowing the peptide to adopt a more membrane-friendly conformation. pnas.org |

| Increased Lipophilicity | Enhances partitioning into the lipid bilayer. researchgate.net |

Exploration of N-Methylated Peptides in Chemical Biology Tools (e.g., Modulators of Protein-Protein Interactions)

N-methylated peptides are emerging as valuable tools in chemical biology for studying and modulating complex biological processes, particularly protein-protein interactions (PPIs). researchgate.netnih.gov Many PPIs are mediated by relatively large and flat interfaces that are challenging to target with traditional small molecules. core.ac.uk

Research Applications:

Inhibitors of PPIs: Peptides derived from one of the interacting partners can act as competitive inhibitors. N-methylation can enhance the affinity and stability of these peptide inhibitors, making them more effective probes. chemrxiv.org For example, N-methylation has been used to develop potent inhibitors of the interaction between SUMO (small ubiquitin-like modifier) and SUMO-interacting motifs (SIMs). chemrxiv.org

Stabilization of Bioactive Conformations: By restricting the conformational freedom of a peptide, N-methylation can pre-organize it into the specific shape required for binding to its protein target. chemrxiv.org This can lead to a significant increase in binding affinity.

Probing Binding Interfaces: A systematic "N-methyl scan," where each residue in a peptide is individually replaced with its N-methylated counterpart, can be used to map the critical interactions at a PPI interface. Residues where N-methylation abolishes activity are likely key hydrogen bond donors.

| Application | Role of N-Methylated Peptides |

| PPI Inhibition | Act as stable, high-affinity competitive inhibitors. chemrxiv.org |

| Conformational Probes | Help to elucidate the bioactive conformation of a peptide ligand. chemrxiv.org |

| Structure-Activity Relationship (SAR) Studies | "N-methyl scanning" identifies key residues and interactions. |

Future Methodological Advancements in N-Methylamino Acid Synthesis and Incorporating Technologies

While the benefits of peptide N-methylation are clear, the synthesis and incorporation of N-methylated amino acids can be challenging. pnas.org Ongoing research is focused on developing more efficient and versatile methods.

Emerging Trends:

Improved Solid-Phase Synthesis: New protocols are being developed to streamline the on-resin N-methylation of peptides, making the process faster and more efficient. springernature.comnih.gov This includes optimizing coupling reagents and reaction conditions to overcome the steric hindrance of the N-methyl group. peptide.com

Micro-flow Technology: Micro-flow reactors are being explored for the synthesis of N-methylated peptides. nii.ac.jpnagoya-u.ac.jp This technology allows for precise control over reaction parameters, potentially leading to higher yields and purities, especially for difficult couplings. nagoya-u.ac.jp

Ribosomal Incorporation: Significant progress is being made in ribosomal-based methods for incorporating N-methylated amino acids into peptides and proteins. acs.orgnih.govnih.gov This involves reprogramming the genetic code and using reconstituted cell-free translation systems (like the PURE system) to direct the synthesis of N-methylated peptides from an mRNA template. nih.govnih.gov This approach opens the door to creating large, diverse libraries of N-methylated peptides for screening and discovery. nih.gov

Enzymatic Methods: The discovery and characterization of N-terminal methyltransferases (NTMTs) provide a basis for the enzymatic synthesis of N-methylated peptides, offering high specificity. nih.govacs.org

| Technology | Advancement in N-Methylated Peptide Synthesis |

| Solid-Phase Synthesis | Optimized protocols and reagents for faster, more efficient on-resin methylation. springernature.comnih.gov |

| Micro-flow Synthesis | Precise reaction control leading to higher yields and purities. nii.ac.jpnagoya-u.ac.jp |

| Ribosomal Synthesis | Enables the template-directed synthesis of N-methylated peptide libraries. nih.govnih.gov |

| Enzymatic Synthesis | Offers high specificity for targeted N-methylation. nih.govacs.org |

Q & A

Q. What is the functional role of the Fmoc, N-methyl (N-Me), and Mtr protecting groups in Fmoc-N-Me-Arg(Mtr)-OH during solid-phase peptide synthesis (SPPS)?

- Methodological Answer : The Fmoc (9-fluorenylmethyloxycarbonyl) group acts as a base-labile temporary protecting group for the α-amine, enabling sequential deprotection during SPPS using piperidine. The N-Me group introduces a methyl substitution on the arginine side chain, reducing hydrogen bonding and altering peptide conformation. The Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) group is an acid-labile permanent protecting group for the guanidine moiety of arginine, preventing side reactions during coupling. Orthogonal deprotection (Fmoc removed first with base, Mtr later with TFA) ensures selective residue incorporation .

Q. How should researchers handle and store this compound to prevent degradation during experiments?

- Methodological Answer : Store the compound at –20°C in a desiccated environment under inert gas (argon or nitrogen) to minimize hydrolysis and oxidation. Prior to use, equilibrate to room temperature in a dry atmosphere. Dissolve in anhydrous DMF or DCM immediately before coupling to avoid premature deprotection. Monitor purity via HPLC after prolonged storage to confirm stability .

Q. What orthogonal protection strategies are recommended when incorporating this compound into complex peptide sequences?

- Methodological Answer : Pair Mtr with other acid-labile groups (e.g., Boc for lysine) to enable simultaneous final deprotection with TFA. Use Fmoc for residues requiring sequential coupling. For peptides containing cysteine or histidine, employ tert-butyl or Trt protecting groups to ensure compatibility. Always validate deprotection efficiency via mass spectrometry (MS) and HPLC after cleavage .

Advanced Research Questions

Q. How can coupling efficiency be optimized for this compound in sterically hindered peptide sequences?

- Methodological Answer : Steric hindrance from N-Me and Mtr groups may reduce coupling yields. Mitigate this by:

- Using stronger activation reagents (e.g., HATU instead of HBTU).

- Extending coupling times (2–4 hours) or employing double couplings.

- Incorporating microwave-assisted synthesis (50–60°C) to enhance reaction kinetics.

Monitor unreacted amino groups via Kaiser or chloranil tests post-coupling .

Q. What analytical methods are critical for verifying the purity and stereochemical integrity of peptides synthesized with this compound?

- Methodological Answer :

- HPLC : Use a C18 column with a gradient of water/acetonitrile (0.1% TFA) to assess purity (≥99% recommended for publication-quality peptides).

- Mass Spectrometry (MS) : Confirm molecular weight accuracy (≤0.1 Da deviation) to rule out truncations or side reactions.

- NMR : Analyze ¹H/¹³C spectra to verify retention of stereochemistry, particularly for N-Me substitution.

Report data with precision aligned with instrumental limits (e.g., HPLC purity to two decimal places) .

Q. How can researchers resolve contradictions in reported synthesis yields when using this compound across different peptide backbones?

- Methodological Answer : Systematically evaluate variables:

- Resin Type : Switch from Wang to Rink amide resin to minimize steric effects.

- Deprotection Efficiency : Quantify residual Fmoc after cleavage via UV-Vis spectroscopy.

- Temperature : Compare room-temperature vs. heated coupling.

Use a fractional factorial design to identify critical factors and optimize conditions. Document all parameters for reproducibility .

Q. What is the impact of N-methylation on the conformational dynamics of arginine-containing peptides?

- Methodological Answer : N-Me reduces hydrogen-bonding capacity, potentially altering secondary structures (e.g., α-helix to β-sheet ratios). Characterize via:

Q. How does the stability of the Mtr group under acidic cleavage conditions compare to other arginine protecting groups (e.g., Pbf)?

- Methodological Answer : Mtr requires stronger acidic conditions (≥95% TFA) for cleavage compared to Pbf (82% TFA). Assess stability via:

- Kinetic Studies : Monitor deprotection rates using HPLC at timed intervals.

- Side Reaction Analysis : Check for sulfonylation byproducts via MS.

For acid-sensitive peptides, consider milder alternatives (e.g., Pmc) to minimize backbone degradation .

Guidance for Experimental Design & Reporting

- FINER Criteria : Ensure research questions are Feasible (e.g., accessible reagents), Interesting (addresses peptide synthesis bottlenecks), Novel (explores understudied N-Me effects), Ethical (avoids hazardous protocols), and Relevant (advances SPPS methodologies) .

- Data Reporting : Adhere to analytical standards (e.g., HPLC purity ≥99%, MS precision ≤0.1 Da) and disclose all synthesis parameters (activation reagents, temperatures, resin types) for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.